3-[(3-Fluorobenzyl)oxy]benzaldehyde
CAS No.: 590353-54-1
Cat. No.: VC1977488
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-Fluorobenzyl)oxy]benzaldehyde - 590353-54-1](/images/structure/VC1977488.png)
Specification
CAS No. | 590353-54-1 |
---|---|
Molecular Formula | C14H11FO2 |
Molecular Weight | 230.23 g/mol |
IUPAC Name | 3-[(3-fluorophenyl)methoxy]benzaldehyde |
Standard InChI | InChI=1S/C14H11FO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2 |
Standard InChI Key | YEMLHGPVSJDWGD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O |
Canonical SMILES | C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O |
Introduction
3-[(3-Fluorobenzyl)oxy]benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by a benzaldehyde core substituted with a fluorobenzyl ether group at the meta position. This compound is often used in chemical synthesis and pharmaceutical research due to its structural versatility and potential biological activity.
Structural Features
3D Conformation:
The molecular structure exhibits a planar arrangement of the aromatic rings, which are connected by a flexible ether bond. The fluorine atom introduces electronic effects that can influence reactivity and interaction with biological targets.
Key Functional Groups:
-
Aldehyde (-CHO): Contributes to reactivity in condensation reactions.
-
Fluorobenzyl Ether: Enhances stability and modifies electronic properties.
Synthesis
The synthesis of 3-[(3-Fluorobenzyl)oxy]benzaldehyde typically involves:
-
Starting Materials:
-
3-fluorobenzyl alcohol
-
3-hydroxybenzaldehyde
-
-
Reaction Pathway:
-
The reaction proceeds via etherification, where the hydroxyl group of benzaldehyde reacts with the alcohol in the presence of a suitable catalyst (e.g., acid or base).
-
Common solvents include dichloromethane or ethanol.
-
Reaction conditions are optimized to prevent side reactions such as overoxidation or polymerization.
-
Applications
5.1 Pharmaceutical Research:
This compound serves as a precursor in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation due to its aldehyde functionality and electron-withdrawing fluorine atom.
5.2 Material Science:
The electron-rich aromatic system makes it useful in designing advanced materials, such as liquid crystals or organic semiconductors.
5.3 Organic Synthesis:
It is employed in:
-
Condensation reactions (e.g., Schiff base formation).
-
Cross-coupling reactions for complex molecule assembly.
Analytical Data
6.1 Spectroscopic Characterization:
-
NMR (Nuclear Magnetic Resonance):
-
Proton signals for aromatic hydrogens and aldehyde proton typically appear between 7–10 ppm.
-
-
IR (Infrared Spectroscopy):
-
Aldehyde stretch: ~1700 cm
-
Ether stretch: ~1100–1200 cm
-
6.2 Crystallography:
-
X-ray diffraction studies reveal planar aromatic rings with interplanar angles influenced by substituent effects.
Safety and Handling
While specific toxicological data for this compound may not be widely available, general precautions for handling aldehydes and fluorinated compounds should be observed:
-
Use personal protective equipment (PPE), including gloves and goggles.
-
Work in a well-ventilated area or fume hood.
-
Avoid inhalation or skin contact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume